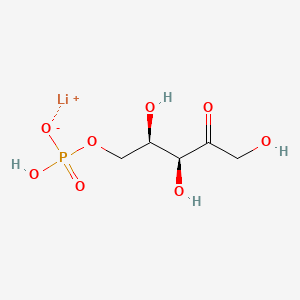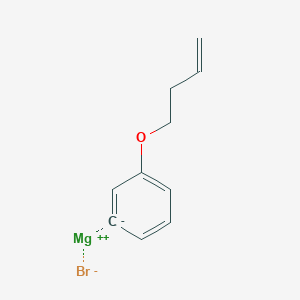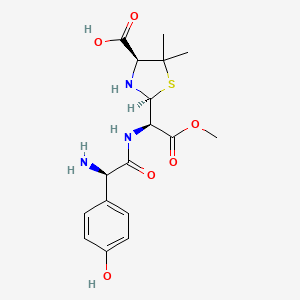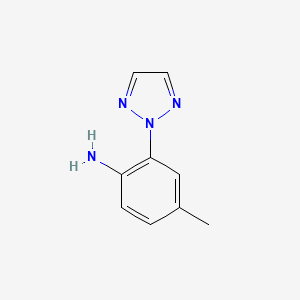
Deferasirox Impurity E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deferasirox Impurity E is a chemical compound that is often encountered as a byproduct or impurity during the synthesis of deferasirox, an oral iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions. This compound is significant in pharmaceutical quality control and regulatory compliance, as its presence and concentration need to be monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deferasirox Impurity E can be synthesized from commercially available starting materials such as salicylic acid, salicylamide, and 4-hydrazinobenzoic acid. The synthesis involves a two-step sequence:
Formation of Salicyloyl Chloride: Salicylic acid reacts with thionyl chloride to form salicyloyl chloride.
Condensation Reaction: Salicyloyl chloride then undergoes a condensation reaction with salicylamide under dehydrating conditions to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of other impurities. The process involves precise control of temperature, pressure, and reaction time, along with the use of high-purity reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Deferasirox Impurity E undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other related compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Deferasirox Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of deferasirox.
Biology: Studies on its biological activity help understand the safety profile of deferasirox.
Medicine: Research on its pharmacokinetics and pharmacodynamics provides insights into the metabolism and excretion of deferasirox.
Industry: It is crucial in the pharmaceutical industry for quality control and regulatory compliance.
Mecanismo De Acción
Deferasirox Impurity E, like deferasirox, is believed to act as an iron chelator. It binds to iron ions, forming a stable complex that can be excreted from the body. The molecular targets include ferric ions (Fe3+), and the pathways involved are primarily related to iron metabolism and excretion .
Comparación Con Compuestos Similares
Similar Compounds
Deferasirox: The parent compound, used as an iron chelator.
Deferiprone: Another iron chelator used in similar medical conditions.
Desferrioxamine: An older iron chelator with a different mechanism of action.
Uniqueness
Deferasirox Impurity E is unique in its specific formation during the synthesis of deferasirox. Its presence and concentration are critical for the quality control of deferasirox, making it an essential compound in pharmaceutical analysis.
Propiedades
Fórmula molecular |
C42H28N6O8S |
|---|---|
Peso molecular |
776.8 g/mol |
Nombre IUPAC |
4-[3-[5-[3-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxyphenyl]sulfanyl-2-hydroxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C42H28N6O8S/c49-33-7-3-1-5-29(33)39-43-37(45-47(39)25-13-9-23(10-14-25)41(53)54)31-21-27(17-19-35(31)51)57-28-18-20-36(52)32(22-28)38-44-40(30-6-2-4-8-34(30)50)48(46-38)26-15-11-24(12-16-26)42(55)56/h1-22,49-52H,(H,53,54)(H,55,56) |
Clave InChI |
NWETZLTWYSYMFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)SC5=CC(=C(C=C5)O)C6=NN(C(=N6)C7=CC=CC=C7O)C8=CC=C(C=C8)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
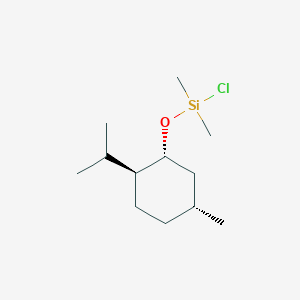
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)

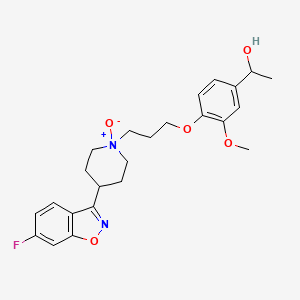

![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)

![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
